4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
The compound 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a heterocyclic derivative featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group, a methyl group, and an azetidine ring linked to a 4-bromophenylacetyl moiety. This structure combines aromatic, heterocyclic, and aliphatic motifs, which are common in bioactive molecules. Pyridin-2(1H)-one derivatives are known for diverse pharmacological properties, including antioxidant, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-13-8-17(10-20(25)23(13)16-6-7-16)26-18-11-22(12-18)19(24)9-14-2-4-15(21)5-3-14/h2-5,8,10,16,18H,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBVYQCVWXVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache). AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It can be inferred that the compound may interact with its targets, possibly enzymes like ache, leading to changes in their activity.
Biochemical Pathways
Compounds that interact with ache often impact cholinergic signaling pathways.
Biological Activity
The compound 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, often referred to as a pyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An azetidine ring
- A bromophenyl group
- A pyridinone moiety
This unique combination contributes to its biological activity and potential as a pharmacophore in drug development.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related thiazole derivatives has shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi using methods such as the turbidimetric method for evaluation .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | Activity Level |
|---|---|---|
| N-(4-(4-bromophenyl)-thiazol-2-yl) | Gram-positive bacteria | Moderate |
| N-(4-(4-bromophenyl)-thiazol-2-yl) | Gram-negative bacteria | High |
| N-(4-(4-bromophenyl)-thiazol-2-yl) | Fungal species | Moderate |
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. For example, the Sulforhodamine B (SRB) assay has been utilized to evaluate the efficacy of similar compounds against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results indicated that certain derivatives showed significant cytotoxic effects, suggesting that modifications to the structure can enhance anticancer properties .
Table 2: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound d6 | MCF7 | 5.0 |
| Compound d7 | MCF7 | 3.5 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction can trigger pathways associated with apoptosis in cancer cells or disrupt cellular processes in microbial pathogens.
Case Studies
A notable study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. The findings demonstrated that modifications to the azetidine ring significantly enhanced both antimicrobial and anticancer activities. This highlights the importance of structural optimization in developing effective therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of the target compound, a comparison with structurally analogous pyridin-2(1H)-one derivatives and related heterocycles is provided below. Key parameters include substituent effects, bioactivity, and physicochemical properties.
Table 1: Structural and Bioactivity Comparison
*Calculated using ChemDraw.
Key Findings :
Substituent-Driven Bioactivity: Bromophenyl-containing pyridin-2(1H)-ones (e.g., the second entry in Table 1) exhibit significantly higher antioxidant activity (79.05%) compared to methoxyphenyl analogs (17.55%) .
Conformational Rigidity :
- The azetidine ring in the target compound introduces a constrained four-membered ring system, which may reduce metabolic degradation compared to flexible piperidine or alkyl chains in analogs like the oxazolo-pyridine derivative .
Antimicrobial Potential: While direct data for the target compound are unavailable, structurally related pyridin-2(1H)-ones with bromophenyl groups show moderate antibacterial activity against S. aureus and E. coli (MIC ~50–100 µg/mL) . This aligns with trends observed in other brominated heterocycles, where halogenation enhances microbial membrane disruption .
Methodological Considerations for Structural Comparison
Modern tools like SimilarityLab enable rapid identification of analogs by comparing molecular fingerprints or graph-based representations . For the target compound, graph-theoretical methods would prioritize similarities in:
- The pyridin-2(1H)-one core.
- Aryl-acetyl substituents (e.g., 4-bromophenyl vs. 4-methoxyphenyl).
- Heterocyclic appendages (azetidine vs. piperidine or oxazole) .
Such comparisons are critical for predicting off-target effects or repurposing opportunities. For instance, azetidine-containing compounds often exhibit improved metabolic stability over piperidine analogs due to reduced ring size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
